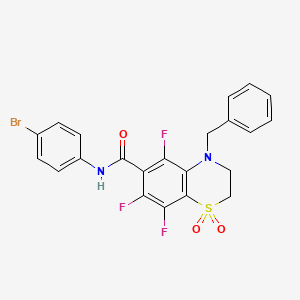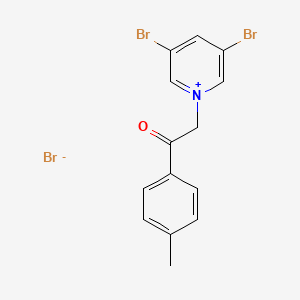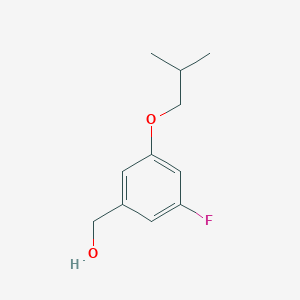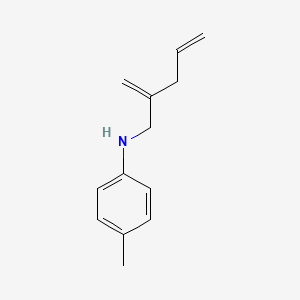
4-Methyl-N-(2-methylidenepent-4-en-1-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-N-(2-methylidenepent-4-en-1-yl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a methyl group at the para position of the aniline ring and a 2-methylidenepent-4-en-1-yl substituent on the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(2-methylidenepent-4-en-1-yl)aniline can be achieved through several synthetic routes. One common method involves the enantioselective catalytic aminomethylation of 1-(benzyloxy)propan-2-one with 4-methyl-2-[(prop-2-en-1-yl)oxy]aniline in the presence of pseudoephedrine as a chiral catalyst in an aqueous medium . This reaction yields optically pure amino keto ethers of the aromatic series with high yields and optical purity of up to 93%.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, can be applied to scale up the laboratory synthesis methods.
化学反応の分析
Types of Reactions
4-Methyl-N-(2-methylidenepent-4-en-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aniline nitrogen can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
科学的研究の応用
4-Methyl-N-(2-methylidenepent-4-en-1-yl)aniline has several scientific research applications:
Biology: The compound’s derivatives may exhibit biological activity, making it useful in the development of bioactive molecules.
Industry: Used in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of 4-Methyl-N-(2-methylidenepent-4-en-1-yl)aniline involves its interaction with molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. Its unique structure allows it to form stable intermediates and products, which can interact with biological targets or catalyze specific reactions.
類似化合物との比較
Similar Compounds
4-Methyl-N-(2-methylpentan-2-yl)aniline: Similar in structure but with different substituents on the nitrogen atom.
(E)-4-Methyl-N-((quinolin-2-yl)ethylidene)aniline: A Schiff base ligand with applications in supramolecular chemistry.
2-(3-methylidenepent-4-en-1-yl)pyridine: A polar diene-based monomer used in copolymerization.
Uniqueness
4-Methyl-N-(2-methylidenepent-4-en-1-yl)aniline is unique due to its specific substituents, which confer distinct chemical and physical properties. Its ability to participate in enantioselective reactions and form optically pure products makes it valuable in asymmetric synthesis and pharmaceutical applications.
特性
CAS番号 |
919361-73-2 |
|---|---|
分子式 |
C13H17N |
分子量 |
187.28 g/mol |
IUPAC名 |
4-methyl-N-(2-methylidenepent-4-enyl)aniline |
InChI |
InChI=1S/C13H17N/c1-4-5-12(3)10-14-13-8-6-11(2)7-9-13/h4,6-9,14H,1,3,5,10H2,2H3 |
InChIキー |
KNDIJKWVYJLZTH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NCC(=C)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


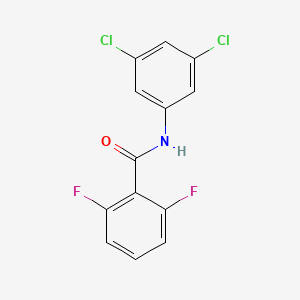
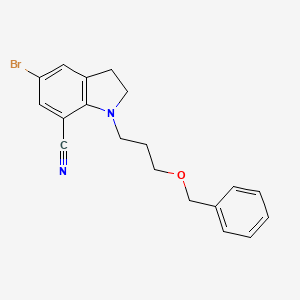
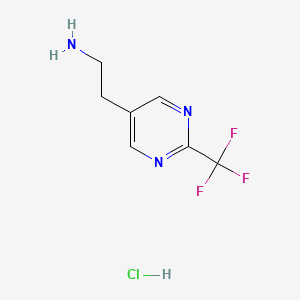
![N-[(2,4-Dichlorophenyl)(2-methylaziridin-1-yl)methylidene]hydroxylamine](/img/structure/B12637594.png)
![4-[1-hydroxy-2-[[1-(3-propan-2-ylphenyl)cyclopropyl]amino]ethyl]-19-(methoxymethyl)-11,16-dioxa-3,18-diazatricyclo[15.3.1.16,10]docosa-1(20),6(22),7,9,17(21),18-hexaen-2-one](/img/structure/B12637600.png)
![[4-(4-propylcyclohexyl)phenyl] 4-pentoxybenzoate](/img/structure/B12637601.png)
![Benzenesulfonamide, 4-ethoxy-N-[2-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)-](/img/structure/B12637604.png)
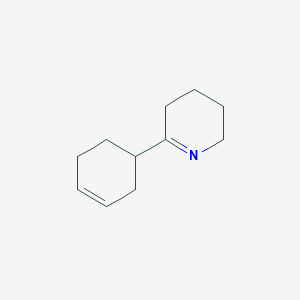
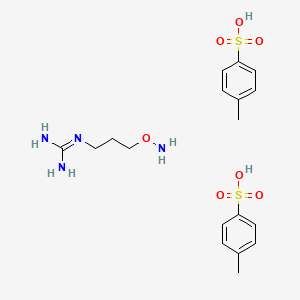
![1,2,4-Oxadiazole-3-carboxamide, 5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-](/img/structure/B12637616.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-[4-(methylsulfonyl)piperazin-1-yl]-4-oxobutanamide](/img/structure/B12637619.png)
